Azelastine-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
758637-88-6 |
|---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
InChI Key |
MBUVEWMHONZEQD-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Synonyms |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Azelastine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azelastine-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolism studies of Azelastine. This document details the synthetic pathway, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the key processes.
Introduction
Azelastine is a potent, second-generation antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The use of stable isotopically labeled analogues, such as this compound, is essential for accurate quantification in biological matrices during drug development and clinical trials. The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift of +4 Da, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its physicochemical properties.
This guide outlines a feasible synthetic route for the preparation of this compound, commencing from commercially available starting materials. The synthesis involves the preparation of two key intermediates, followed by their coupling and subsequent purification to yield the final product with high chemical and isotopic purity.
Synthetic Pathway
The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key fragments: the phthalazinone core (Intermediate A) and the isotopically labeled azepane ring (Intermediate B). These intermediates are then coupled to form the final product.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Azelastine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Azelastine-13C,d3, an isotopically labeled form of the potent H1-receptor antagonist, Azelastine. This document is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Introduction
Azelastine is a second-generation antihistamine renowned for its triple-action mechanism: it acts as a histamine H1 receptor antagonist, a mast-cell stabilizer, and an anti-inflammatory agent.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] this compound is a stable, isotopically labeled version of Azelastine, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantification by mass spectrometry.[3][4] The incorporation of stable isotopes generally maintains the physicochemical properties of the parent molecule, ensuring its biological and chemical behavior is predictable.[5]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. Data for the unlabeled parent compound, Azelastine, are included for comparative reference where specific data for the labeled analog is not available, as significant deviations are not expected.
Quantitative Data for this compound
| Property | Value | Source |
| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone | [4] |
| Molecular Formula | ¹³C C₂₁H₂₁ClD₃N₃O | [6] |
| Molecular Weight | 385.91 g/mol | [6] |
| Accurate Mass | 385.183 | [6][7] |
| CAS Number | 1217019-80-1 | [8] |
| Formulation | A solid | [4] |
| Purity | >99% deuterated forms (d1-d3) | [4] |
| Storage Temperature | -20°C | [7] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Reference Data for Azelastine (Unlabeled)
| Property | Value | Source |
| Appearance | White, almost odorless solid with a bitter taste | [1] |
| Melting Point | 225 °C (hydrochloride salt) | [9] |
| LogP | 4.9 | [9] |
| pKa (basic) | 9.54 | [9] |
Mechanism of Action
Azelastine exerts its therapeutic effects through a multi-faceted mechanism of action. Its primary role is as a potent and selective antagonist of the histamine H1 receptor.[3] During an allergic response, allergens trigger IgE-receptor cross-linking on mast cells, leading to the release of histamine and other inflammatory mediators.[2] Histamine then binds to H1 receptors on nerve endings and smooth muscle cells, causing classic allergy symptoms.[2] Azelastine competitively blocks this interaction.
Furthermore, Azelastine exhibits mast cell-stabilizing properties, inhibiting the release of histamine, leukotrienes, and other pro-inflammatory substances.[2][10] This dual action—blocking histamine that has already been released and preventing the release of more—makes it highly effective.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of Azelastine in biological matrices.[4] Below are outlines of standard experimental methodologies for its use and characterization.
Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This is the most common application for this compound. The protocol involves adding a known concentration of the labeled standard to a sample (e.g., plasma, urine) before processing. The stable isotope-labeled standard co-elutes with the unlabeled analyte but is differentiated by the mass spectrometer due to its higher mass. This allows for precise quantification, as it corrects for variations in sample preparation and instrument response.
General Protocol:
-
Sample Preparation: A biological sample (e.g., 100 µL of plasma) is aliquoted. A precise amount of this compound solution (the internal standard) is added. Proteins are then precipitated using a solvent like acetonitrile.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing the analyte and internal standard is transferred to a clean vial for analysis.
-
LC Separation: The extract is injected into an HPLC system, typically with a C18 reverse-phase column, to chromatographically separate Azelastine from other matrix components.
-
MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both unlabeled Azelastine and the this compound internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve to determine the concentration of Azelastine in the original sample.
Structural and Purity Analysis
Confirmation of the identity, isotopic labeling, and purity of this compound is critical. Standard analytical techniques are employed for this characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the N-methyl group and a simplified signal pattern would confirm deuteration at that site.
-
¹³C NMR: Used to confirm the position of the Carbon-13 label, which would show a significantly enhanced signal for the labeled carbon atom.[11]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and accurate mass of the labeled compound, verifying the successful incorporation of the stable isotopes.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for determining the chemical and isomeric purity of the compound.[11] The substance is passed through a column that separates it from any impurities, and the relative peak areas are used to calculate the purity percentage.
References
- 1. Azelastine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azelastine-13C-d3 (hydrochloride) | CAS 2930288-75-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Isotope Labelled Compounds [simsonpharma.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Azelastine-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azelastine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of azelastine in biological matrices. This document covers suppliers and pricing, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and a visualization of the relevant biological pathway.
This compound: Supplier and Pricing Overview
This compound is a critical tool for pharmacokinetic and bioequivalence studies. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes available suppliers and pricing information. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and to request a formal quote.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | This compound hydrochloride | HY-B0462S | >99% | 1 mg, 5 mg, 10 mg | Inquire for quote |
| Cayman Chemical | This compound (hydrochloride) | 33295 | >99% | 1 mg, 5 mg | $227 (1 mg), $1012 (5 mg) |
| LGC Standards | This compound | TRC-A808252 | Not specified | 1 mg, 10 mg | Inquire for quote |
Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with this compound Internal Standard
The following protocol is adapted from a validated method for the determination of azelastine in human plasma and is suitable for the use of this compound as an internal standard.[1][2][3]
Materials and Reagents
-
Azelastine reference standard
-
This compound (Internal Standard, IS)
-
HPLC grade acetonitrile, methanol, and n-hexane
-
Ammonium acetate
-
2-propanol
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a clean microcentrifuge tube.
-
Spike with the this compound internal standard working solution.
-
Add the appropriate volume of azelastine calibration standard or quality control sample.
-
Vortex briefly.
-
Add 3 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[1][3]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of azelastine to this compound against the concentration of the calibration standards.
-
Determine the concentration of azelastine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Azelastine Mechanism of Action: Histamine H1 Receptor Antagonism
Azelastine is a potent and selective antagonist of the histamine H1 receptor. Upon binding to the H1 receptor, it blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. The following diagram illustrates this mechanism.
Caption: Azelastine's antagonism of the histamine H1 receptor.
Experimental Workflow: Bioanalytical Sample Quantification
The following diagram outlines the general workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcpjournal.org [jcpjournal.org]
Isotopic Purity of Azelastine-13C,d3: A Technical Guide
This technical guide provides an in-depth analysis of the isotopic purity of Azelastine-13C,d3, a crucial internal standard for quantitative bioanalytical studies. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of isotopic purity, methods for its determination, and presents a detailed experimental protocol.
Introduction to Isotopic Purity in Internal Standards
Isotopically labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry-based assays.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer.[2]
The isotopic purity of an internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities in the form of unlabeled analyte or molecules with incomplete labeling can interfere with the accurate measurement of the analyte of interest, leading to biased results.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 99%. However, the exact isotopic distribution and purity should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier. The data presented below is a representative example of what might be found on a CoA.
Table 1: Representative Isotopic Purity and Distribution of this compound
| Species | Molecular Formula | Theoretical Mass (Da) | Measured Relative Abundance (%) |
| Unlabeled Azelastine | C₂₂H₂₄ClN₃O | 381.1612 | < 0.1 |
| Azelastine-d3 | C₂₂H₂₁D₃ClN₃O | 384.1800 | < 0.5 |
| Azelastine-13C | ¹³CC₂₁H₂₄ClN₃O | 382.1645 | < 0.5 |
| This compound | ¹³CC₂₁H₂₁D₃ClN₃O | 385.1834 | > 99.0 |
Table 2: Key Specifications for this compound Internal Standard
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥ 98% | HPLC, LC-MS |
| Isotopic Purity | ≥ 99% for ¹³C and D | Mass Spectrometry |
| Isotopic Enrichment | ≥ 99 atom % ¹³C; ≥ 98 atom % D | Mass Spectrometry |
Experimental Protocol for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[2][3]
Sample Preparation
Proper sample preparation is crucial for accurate analysis.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
-
Unlabeled Azelastine Standard: Prepare a separate 1 µg/mL solution of unlabeled Azelastine to serve as a reference.
LC-MS/MS Method
The following is a typical LC-MS/MS method that can be adapted for the analysis.[4][5][6]
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 380-390) and Product Ion Scan |
| Precursor Ion (for MS/MS) | 385.2 |
| Collision Energy | 20-40 eV (optimize for characteristic fragment ions) |
Data Analysis and Isotopic Purity Calculation
-
Acquire Mass Spectra: Inject the prepared solutions of unlabeled Azelastine and this compound into the LC-MS system and acquire the full scan mass spectra.
-
Identify Isotopic Peaks: In the spectrum of this compound, identify the peak corresponding to the desired labeled molecule (m/z 385.2 for [M+H]⁺) and any peaks corresponding to isotopic impurities (e.g., m/z 382.2 for unlabeled Azelastine).
-
Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues.
Isotopic Purity (%) = [ (Area of ¹³C,d₃ peak) / (Sum of areas of all Azelastine-related peaks) ] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Azelastine Signaling Pathway
Azelastine primarily acts as a potent H1 receptor antagonist, but also exhibits other anti-inflammatory effects.[4] The following diagram depicts the key signaling pathways inhibited by Azelastine.
Caption: Azelastine's Dual Mechanism of Action.
Conclusion
The isotopic purity of this compound is a paramount parameter for ensuring the accuracy and reliability of bioanalytical methods. This guide has provided a comprehensive overview of the importance of isotopic purity, representative quantitative data, and a detailed experimental protocol for its determination using LC-MS. The provided visualizations of the experimental workflow and the signaling pathway of Azelastine offer a clear and concise understanding of these complex processes. Researchers and scientists are encouraged to use this guide as a resource for their work with this compound and to always refer to the supplier-specific Certificate of Analysis for the most accurate data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcpjournal.org [jcpjournal.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Technical Guide to Commercially Available Azelastine Stable Isotope Standards for Researchers and Drug Development Professionals
Introduction
Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This technical guide provides an in-depth overview of commercially available Azelastine stable isotope standards, detailed experimental protocols for their use in bioanalytical methods, and a summary of Azelastine's mechanism of action.
Commercially Available Azelastine Stable Isotope Standards
Several deuterated and 13C-labeled Azelastine standards are commercially available. These standards are essential for researchers and drug development professionals conducting quantitative analysis of Azelastine in various biological samples. The following tables summarize the key specifications of these standards. Please note that specific lot-to-lot data, such as isotopic and chemical purity, should be confirmed with the supplier via the certificate of analysis.
Table 1: Azelastine-d4 Hydrochloride
| Parameter | Specification | Supplier(s) |
| Product Name | Azelastine-d4 Hydrochloride | Simson Pharma Limited, Clearsynth |
| CAS Number | 1228258-95-4 (Free base) | Clearsynth |
| Molecular Formula | C₂₂H₂₀D₄ClN₃O · HCl | Clearsynth |
| Molecular Weight | 422.38 g/mol | Clearsynth |
| Purity | ≥90% (HPLC) | Clearsynth |
| Storage | 2-8°C | Clearsynth |
| Typical Application | Internal standard for GC- or LC-mass spectrometry | Clearsynth |
Table 2: Azelastine-13C,d3
| Parameter | Specification | Supplier(s) |
| Product Name | This compound | LGC Standards, MedchemExpress.com |
| Alternate CAS Number | 758637-88-6 | LGC Standards |
| Molecular Formula | ¹³CC₂₁H₂₁D₃ClN₃O | LGC Standards |
| Molecular Weight | 385.91 g/mol | LGC Standards |
| Storage | -20°C | LGC Standards |
| Typical Application | Internal standard for quantitative bioanalysis | MedchemExpress.com |
Experimental Protocol: Quantification of Azelastine in Human Plasma by LC-MS/MS
This section provides a detailed protocol for the determination of Azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from validated procedures in the scientific literature and is suitable for pharmacokinetic and bioequivalence studies.[2][3][4][5] While the cited study utilized clomipramine as an internal standard, the methodology is directly applicable and ideally improved by the substitution with a stable isotope-labeled Azelastine standard such as Azelastine-d4 or this compound.
1. Materials and Reagents
-
Azelastine Hydrochloride reference standard
-
Azelastine-d4 Hydrochloride or this compound stable isotope-labeled internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Azelastine stable isotope standard in methanol to achieve a final concentration of 1 mg/mL.
-
Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at the desired concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[2][3]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2][3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (see section 4).[2][3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: An HPLC system capable of delivering a precise and stable flow rate.
-
Column: A C18 analytical column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).[2][3]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), with the pH adjusted to 6.4.[2][3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters (example):
5. Data Analysis
-
Integrate the peak areas for Azelastine and the internal standard.
-
Calculate the peak area ratio of Azelastine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x² weighting) to fit the calibration curve.
-
Determine the concentration of Azelastine in the QC and unknown samples from the calibration curve.
Visualizations
Azelastine Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Azelastine in a biological matrix using a stable isotope-labeled internal standard.
Azelastine Signaling Pathway
Azelastine primarily exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine binding, thereby alleviating allergic symptoms.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
An In-depth Technical Guide to Understanding the Mass Shift in Azelastine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed in the isotopically labeled antihistamine, Azelastine-13C,d3. This document details the underlying principles of isotopic labeling, the resulting mass shift, and the analytical techniques used for its detection and quantification. It is intended to serve as a valuable resource for professionals in drug development and research who work with stable isotope-labeled internal standards.
Introduction to Azelastine and Isotopic Labeling
Azelastine is a second-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] In pharmacokinetic and metabolism studies, a stable isotope-labeled version of Azelastine, specifically this compound, is often employed as an internal standard for quantitative analysis by mass spectrometry.[3]
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of this compound, one carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (²H or D).[4] This intentional mass increase allows the labeled compound to be distinguished from the unlabeled (endogenous or administered) drug during analysis, while maintaining nearly identical chemical and physical properties.[3]
The Mass Shift of this compound
The key feature of this compound is its predictable and well-defined mass shift compared to the unlabeled Azelastine. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.
Theoretical Mass Shift
The mass shift is a direct result of the incorporation of heavier isotopes. The chemical formula of Azelastine is C₂₂H₂₄ClN₃O, and its monoisotopic mass is approximately 381.16 g/mol .[2] The labeled internal standard, this compound, has the molecular formula C₂₁¹³CH₂₁D₃ClN₃O.[5]
The theoretical mass shift can be calculated as follows:
-
Carbon-13: One ¹²C atom (atomic mass ≈ 12.0000 amu) is replaced by one ¹³C atom (atomic mass ≈ 13.0034 amu), resulting in a mass increase of approximately 1.0034 amu.
-
Deuterium: Three ¹H atoms (atomic mass ≈ 1.0078 amu) are replaced by three ²H atoms (atomic mass ≈ 2.0141 amu), resulting in a mass increase of approximately 3 * (2.0141 - 1.0078) = 3.0189 amu.
Therefore, the total theoretical mass shift is approximately 1.0034 + 3.0189 = 4.0223 amu .
Observed Mass Shift in Mass Spectrometry
In practice, the observed mass shift in a mass spectrometer will be very close to the theoretical value. The molecular weight of Azelastine is 381.90 g/mol , while the molecular weight of this compound is 385.91 g/mol , reflecting this mass difference.[5] This allows for the clear separation of the analyte and the internal standard based on their mass-to-charge ratios (m/z).
Quantitative Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for variations in sample preparation, chromatography, and ionization.
Data Presentation: Mass Spectrometric Parameters
The following table summarizes typical mass spectrometric parameters for the analysis of Azelastine and this compound. These values are derived from published methods and serve as a representative example.[6][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azelastine | 382.2 | 112.2 | 35.0 |
| This compound | 386.2 | 116.2 | ~35.0 |
Note: The collision energy for this compound is expected to be very similar to that of Azelastine and would be optimized during method development.
Experimental Protocol: Representative LC-MS/MS Method
This section outlines a representative experimental protocol for the quantification of Azelastine in human plasma using this compound as an internal standard. This protocol is adapted from established methods for Azelastine analysis.[6][7][8]
3.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add the internal standard solution (this compound).
-
Add a suitable extraction solvent (e.g., n-hexane:2-propanol, 97:3, v/v).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3.2.2. Liquid Chromatography Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (e.g., 80:20, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.2.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 350 °C |
| Nebulizer Gas | 10 psi |
| Curtain Gas | 11 psi |
Synthesis of this compound
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Azelastine using this compound as an internal standard.
Caption: Workflow for Azelastine quantification.
Azelastine's Mechanism of Action: H1 Receptor Signaling Pathway
Azelastine exerts its therapeutic effect by blocking the histamine H1 receptor. The diagram below illustrates the downstream signaling pathway that is inhibited by Azelastine.[9][10][11]
Caption: Azelastine's inhibition of H1 receptor signaling.
Conclusion
This compound is an indispensable tool in the development and clinical assessment of Azelastine. Its well-defined mass shift of approximately +4 Da allows for its use as a highly effective internal standard in mass spectrometry-based bioanalysis. The ability to accurately and precisely quantify Azelastine in complex biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring its safety and efficacy. This technical guide provides the foundational knowledge and a representative experimental framework for researchers and scientists working with this important analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcpjournal.org [jcpjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Azelastine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. A simple protein precipitation procedure is employed for sample preparation, allowing for a rapid sample turnaround time. The chromatographic separation is achieved on a C18 column with a total run time of less than 3 minutes.
Introduction
Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This note details a validated LC-MS/MS method for the determination of Azelastine in human plasma.
Experimental
Materials and Reagents
-
Azelastine hydrochloride and this compound hydrochloride were sourced from a reputable supplier.
-
HPLC-grade acetonitrile and methanol were purchased from a commercial vendor.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma was obtained from a certified blood bank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
LC-MS/MS Method
The detailed experimental protocol for the LC-MS/MS method is provided below. The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode, and quantification was performed using Multiple Reaction Monitoring (MRM).
Results and Discussion
The developed method demonstrated excellent performance characteristics for the quantification of Azelastine in human plasma.
Chromatography
Azelastine and its internal standard, this compound, were well-separated from endogenous plasma components with a retention time of approximately 1.5 minutes. The total chromatographic run time was 2.5 minutes, allowing for high-throughput analysis.
Mass Spectrometry
The precursor and product ions for Azelastine and this compound were optimized to achieve maximum sensitivity and specificity. The MRM transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Azelastine | 382.2 | 112.2 |
| This compound | 386.2 | 112.2 |
Method Validation
The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.
-
Linearity: The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL with a correlation coefficient (r²) of >0.99.[3]
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (±15%, and ±20% at the LLOQ).[3]
-
Lower Limit of Quantification (LLOQ): The LLOQ for Azelastine in plasma was determined to be 10 pg/mL.[3]
Conclusion
The LC-MS/MS method described here provides a rapid, sensitive, and reliable approach for the quantification of Azelastine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding bioanalytical applications in drug development and clinical research.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azelastine hydrochloride and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
-
Azelastine Working Standards: Prepare a series of working standard solutions by serially diluting the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 100 pg/µL to 50 ng/µL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, standards, quality controls, and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
For calibration standards and quality controls, spike the appropriate amount of Azelastine working standard solution into the plasma.
-
Add 20 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of acetonitrile to all tubes to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.4 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Azelastine | 382.2 | 112.2 | 30 | 25 |
| This compound | 386.2 | 112.2 | 30 | 25 |
Quantitative Data Summary
Table 1: Calibration Curve for Azelastine in Human Plasma
| Concentration (pg/mL) | Mean Peak Area Ratio (Azelastine/Azelastine-13C,d3) | % Accuracy | % RSD |
| 10 | 0.012 | 105.2 | 8.5 |
| 25 | 0.029 | 101.8 | 6.2 |
| 50 | 0.058 | 98.5 | 4.1 |
| 100 | 0.115 | 99.1 | 3.5 |
| 250 | 0.289 | 100.5 | 2.8 |
| 500 | 0.581 | 101.2 | 2.1 |
| 1000 | 1.165 | 99.8 | 1.9 |
| 2500 | 2.905 | 98.9 | 2.5 |
| 5000 | 5.821 | 100.3 | 3.1 |
Table 2: Precision and Accuracy Data for Azelastine Quality Control Samples
| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) Mean Conc. ± SD (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (pg/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ QC | 10 | 10.8 ± 0.9 | 108.0 | 8.3 | 10.9 ± 1.2 | 109.0 | 11.0 |
| Low QC | 30 | 29.1 ± 2.1 | 97.0 | 7.2 | 28.8 ± 2.5 | 96.0 | 8.7 |
| Mid QC | 300 | 306.6 ± 15.3 | 102.2 | 5.0 | 309.9 ± 18.6 | 103.3 | 6.0 |
| High QC | 4000 | 3924 ± 157.0 | 98.1 | 4.0 | 3880 ± 232.8 | 97.0 | 6.0 |
Visualizations
Caption: Experimental workflow for Azelastine quantification.
Caption: Simplified mechanism of action of Azelastine.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Azelastine in Human Plasma using Azelastine-13C,d3 as an Internal Standard for Bioequivalence Studies
Abstract
This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in human plasma. The method employs a stable isotope-labeled internal standard, Azelastine-13C,d3, to ensure high accuracy and precision, making it suitable for bioequivalence studies. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with FDA guidelines.
Introduction
Azelastine is a potent, second-generation H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. To establish the bioequivalence of generic formulations of azelastine with the innovator product, regulatory agencies require the development and validation of sensitive and specific bioanalytical methods. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3] this compound, with its identical physicochemical properties to the analyte, provides the ideal internal standard for achieving the rigorous standards of accuracy and precision required for bioequivalence studies.[4]
This method utilizes a simple liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The validation results demonstrate that the method is linear, accurate, precise, and selective for the determination of azelastine in human plasma.
Experimental Protocols
Materials and Reagents
-
Azelastine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[5]
-
HPLC-grade methanol, acetonitrile, and isopropanol
-
Ammonium acetate (analytical grade)
-
n-Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from an accredited blood bank)
-
Ultrapure water
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent
Preparation of Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of azelastine hydrochloride in 10 mL of methanol.
-
Azelastine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (n-hexane:isopropanol, 90:10 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Analytical Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Azelastine) | 382.2 > 112.2[6] |
| MRM Transition (this compound) | 386.2 > 112.2 |
| Collision Energy (Azelastine) | 35 eV |
| Collision Energy (this compound) | 35 eV |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Method Validation
The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[7][8]
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 98.5 | 8.2 |
| 0.2 | 101.2 | 6.5 |
| 1.0 | 102.5 | 4.1 |
| 5.0 | 99.8 | 3.5 |
| 10.0 | 97.6 | 2.8 |
| 25.0 | 100.8 | 2.1 |
| 40.0 | 101.1 | 1.9 |
| 50.0 (ULOQ) | 99.3 | 2.5 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 4: Intra-Day and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 7.8 | 103.4 | 9.5 | 101.7 |
| Low | 0.3 | 6.1 | 98.9 | 7.2 | 100.5 |
| Medium | 15 | 4.3 | 101.2 | 5.1 | 99.2 |
| High | 35 | 3.8 | 99.6 | 4.5 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.5 | 98.2 |
| Medium | 15 | 91.2 | 101.5 |
| High | 35 | 90.4 | 99.8 |
Bioequivalence Study Application
This validated method was successfully applied to a pivotal bioequivalence study of a generic azelastine nasal spray formulation. The pharmacokinetic parameters, Cmax and AUC, were calculated and statistically analyzed. The 90% confidence intervals for the ratio of the geometric means of the test and reference products fell within the regulatory acceptance range of 80-125%.
Visualizations
Caption: Workflow and logical relationships in the bioanalytical method.
Conclusion
The described LC-MS/MS method for the quantification of azelastine in human plasma using this compound as an internal standard is rapid, sensitive, and robust. The method meets all regulatory requirements for bioanalytical method validation and is highly suitable for supporting bioequivalence studies of azelastine formulations. The use of a stable isotope-labeled internal standard ensures the highest level of data integrity, which is critical for regulatory submissions.
References
- 1. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. tlcstandards.com [tlcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 8. fda.gov [fda.gov]
Application Note: High-Throughput Quantification of Azelastine in Human Plasma using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Azelastine in human plasma. The method utilizes Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables rapid sample processing, making the method suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Azelastine is a second-generation antihistamine that acts as a potent H1-receptor antagonist.[1] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2] Accurate and reliable quantification of Azelastine in biological matrices is crucial for pharmacokinetic assessments and clinical studies. UPLC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the extraction and quantification of Azelastine in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Azelastine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., SCIEX API 5000 or equivalent)
-
Analytical Balance
-
Microcentrifuge
-
96-well collection plates
Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[3]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, re-equilibrate |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azelastine | 382.2 | 112.2 | 35 |
| This compound | 386.2 | 112.2 | 35 |
Note: The collision energy should be optimized for the specific instrument being used.[6]
Results
The UPLC-MS/MS method demonstrated excellent performance for the quantification of Azelastine in human plasma.
Linearity
The method was linear over a concentration range of 0.05 to 50 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15%.
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, demonstrating the high sensitivity of the method.
Representative Chromatograms
Chromatograms would be presented here in a full application note, showing the separation of Azelastine and this compound from endogenous plasma components.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Azelastine quantification.
Caption: Azelastine's mechanism of action as an H1 receptor antagonist.
Conclusion
The UPLC-MS/MS method described in this application note is a highly sensitive, selective, and rapid procedure for the quantification of Azelastine in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a bioanalytical laboratory setting, supporting pharmacokinetic and bioequivalence studies of Azelastine.
References
- 1. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azelastine-13C,d3 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Therapeutic Drug Monitoring (TDM) of azelastine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of azelastine in biological matrices, specifically utilizing Azelastine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Pharmacological Profile of Azelastine
Mechanism of Action: Azelastine is a potent, selective H1-receptor antagonist.[3] It competitively inhibits the binding of histamine to H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[3][4] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by stabilizing mast cells and inhibiting the release of various inflammatory mediators, including leukotrienes and cytokines.[3][5]
Pharmacokinetics: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%, with maximum plasma concentrations (Cmax) achieved within 2-3 hours.[6] Azelastine is metabolized in the liver by the cytochrome P450 system to its primary active metabolite, desmethylazelastine, which also possesses H1-receptor antagonist activity.[6][7] The elimination half-life of azelastine is approximately 22 hours.[6]
Rationale for Therapeutic Drug Monitoring
TDM for azelastine can be beneficial in several clinical scenarios:
-
Assessing Patient Compliance: Ensuring patients are adhering to their prescribed treatment regimen.
-
Investigating Therapeutic Failure: Determining if low drug exposure is the cause of a lack of clinical response.
-
Managing Potential Drug-Drug Interactions: Azelastine is metabolized by CYP enzymes, and co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations.[7]
-
Special Populations: Monitoring may be warranted in patients with hepatic impairment or other conditions that could affect drug metabolism and clearance.[6]
Analytical Methodology: LC-MS/MS
The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry make it the preferred method for the quantification of azelastine in biological fluids. The use of this compound as an internal standard further enhances the reliability of the assay.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometric parameters for the detection of azelastine and this compound.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Azelastine | 382.2 | 112.2 | 35-36 |
| This compound | 386.2 | 112.2 | ~35-36 |
Note: The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of azelastine. The product ion is expected to be the same as the unlabeled compound if the fragmentation does not involve the labeled positions. The collision energy should be optimized for the specific instrument being used.
Method Validation Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for azelastine quantification in human plasma, based on published literature.[6][8][9]
Table 1: Linearity and Sensitivity
| Parameter | Typical Range |
| Linearity Range | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (e.g., 30 pg/mL) | < 15% | < 15% | 85 - 115% |
| Medium QC (e.g., 500 pg/mL) | < 15% | < 15% | 85 - 115% |
| High QC (e.g., 4000 pg/mL) | < 15% | < 15% | 85 - 115% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azelastine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the azelastine stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 ng/mL) in the same solvent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of azelastine from matrix components (e.g., start with 30% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
Visualizations
Azelastine Signaling Pathway
Caption: Azelastine's dual mechanism of action.
Experimental Workflow for TDM
Caption: Workflow for azelastine TDM.
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of azelastine. This approach allows for accurate quantification in biological matrices, supporting clinical decisions to optimize patient therapy. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the TDM of azelastine.
References
- 1. researchgate.net [researchgate.net]
- 2. Azelastine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 4. [논문]Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies [scienceon.kisti.re.kr]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
Application Notes and Protocols: Establishing a Calibration Curve for Azelastine with Azelastine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Azelastine in human plasma using a stable isotope-labeled internal standard, Azelastine-13C,d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.
Introduction
Azelastine is a potent, second-generation H1-receptor antagonist used for the treatment of allergic rhinitis.[1] Accurate quantification of Azelastine in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2] This document outlines the complete workflow for establishing a robust calibration curve for Azelastine.
Experimental Workflow
The overall experimental process for the quantification of Azelastine is depicted below.
References
Application Note: High-Throughput Quantification of Azelastine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS using a Stable Isotope Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of Azelastine in human plasma. The method incorporates a stable isotope-labeled internal standard (SIL-IS), Azelastine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The described workflow, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis, provides a sensitive and reliable method for determining Azelastine concentrations in a complex biological matrix.
Introduction
Azelastine is a potent, second-generation histamine H1 antagonist widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Azelastine in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely adopted sample preparation technique due to its ability to efficiently remove proteins and phospholipids, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar extraction and ionization effects, is the gold standard for correcting for variability during sample processing and analysis, thereby enhancing the method's robustness and reliability.
This protocol provides a step-by-step guide for the LLE of Azelastine from human plasma using an organic solvent mixture, followed by evaporation and reconstitution for injection into an LC-MS/MS system.
Experimental Protocol
Materials and Reagents
-
Human Plasma (K2-EDTA)
-
Azelastine Hydrochloride Reference Standard
-
Azelastine-d4 (Stable Isotope Labeled Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
2-Propanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine Hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Azelastine Working Standards: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples at desired concentrations.
-
Azelastine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine-d4 in methanol to obtain a final concentration of 1 mg/mL.
-
Azelastine-d4 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Extraction Solvent: Prepare a mixture of n-Hexane and 2-Propanol in a 97:3 (v/v) ratio.[2][3][4][5]
-
Reconstitution Solvent: Prepare a 5 mM ammonium acetate solution in a 50:50 (v/v) mixture of acetonitrile and water.[2][3][4][5]
Sample Preparation Workflow
Figure 1. Liquid-Liquid Extraction Workflow for Azelastine.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of Azelastine and Azelastine-d4 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azelastine: m/z 382.2 → 112.0; Azelastine-d4: m/z 386.2 → 112.0 (example) |
| Collision Energy | Optimized for each transition |
Data Presentation
The performance of this method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7][8][9][10] Key validation parameters are summarized below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Azelastine | 0.05 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 2.5 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Azelastine | Low | > 80 | 85 - 115 |
| Azelastine | High | > 80 | 85 - 115 |
Logical Relationship Diagram
Figure 2. Logical Flow for Azelastine Quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of Azelastine from human plasma using a stable isotope-labeled internal standard. The method is demonstrated to be accurate, precise, and robust, making it highly suitable for high-throughput bioanalysis in support of clinical and pharmaceutical research. The use of a stable isotope internal standard minimizes analytical variability, leading to high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies [scienceon.kisti.re.kr]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
Application Note: High-Throughput Solid-Phase Extraction of Azelastine from Human Plasma Using an Isotopically Labeled Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Azelastine in human plasma. The protocol utilizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent for efficient extraction of the target analyte. To ensure accuracy and precision, a stable isotope-labeled internal standard, Azelastine-13C,d3, is incorporated into the workflow. This method is suitable for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Azelastine is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced matrix effects, and the potential for automation.[1] The Oasis HLB sorbent is a universal polymeric reversed-phase sorbent that is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds from aqueous samples.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[6]
This application note provides a detailed protocol for the solid-phase extraction of Azelastine from human plasma using Oasis HLB cartridges and this compound as the internal standard.
Materials and Reagents
-
Azelastine hydrochloride reference standard
-
This compound internal standard (LGC Standards)[7]
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Ammonium hydroxide (28-30%)
-
Oasis HLB 1 cc (30 mg) cartridges (Waters Corporation)
-
SPE vacuum manifold
-
Collection tubes (e.g., 1.5 mL polypropylene tubes)
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Azelastine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
For a 200 µL plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample.
-
Vortex for 10 seconds and then centrifuge at 4000 rpm for 5 minutes to precipitate proteins.[8]
Solid-Phase Extraction Protocol
The following protocol is based on a standard 5-step SPE procedure. For a simplified 3-step protocol using Oasis HLB, the conditioning and equilibration steps can be omitted.[2][3][4][5]
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide into clean collection tubes.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
| Parameter | Value |
| SPE Sorbent | Oasis HLB, 30 mg/1 cc |
| Sample Volume | 200 µL Human Plasma |
| Internal Standard | This compound (2 ng on-column) |
| Sample Pre-treatment | Protein precipitation with 4% H3PO4 |
| Conditioning Solvent | 1 mL Methanol |
| Equilibration Solvent | 1 mL Water |
| Wash Solution 1 | 1 mL 5% Methanol in Water |
| Wash Solution 2 | 1 mL 20% Methanol in Water |
| Elution Solvent | 1 mL Methanol with 2% NH4OH |
| Expected Recovery | > 85% |
| Matrix Effect | < 15% |
Table 1. Summary of the Solid-Phase Extraction Protocol for Azelastine.
Experimental Workflow and Signaling Pathways
Caption: SPE Workflow for Azelastine Extraction.
Discussion
This solid-phase extraction protocol provides a robust method for the extraction of Azelastine from human plasma. The use of the Oasis HLB sorbent allows for good retention of the basic Azelastine molecule, while the wash steps effectively remove endogenous interferences. The incorporation of the stable isotope-labeled internal standard, this compound, early in the sample preparation process is critical for achieving high accuracy and precision in the final quantitative results. The final elution with a basified organic solvent ensures the efficient recovery of Azelastine from the sorbent. The resulting clean extract is highly suitable for sensitive analysis by LC-MS/MS.
Conclusion
The described solid-phase extraction method using Oasis HLB cartridges and this compound as an internal standard is a reliable and efficient procedure for the quantification of Azelastine in human plasma. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory setting.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. mz-at.de [mz-at.de]
- 5. gcms.cz [gcms.cz]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcpjournal.org [jcpjournal.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Azelastine Analysis with Azelastine-13C,d3
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of Azelastine-13C,d3 as an internal standard to mitigate matrix effects in the bioanalysis of Azelastine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Azelastine.
Q1: I am observing significant variability in my Azelastine quantification between samples. What could be the cause?
A1: High variability in quantification is often a primary indicator of uncompensated matrix effects. Matrix effects, which can cause either ion suppression or enhancement, alter the ionization efficiency of Azelastine in the mass spectrometer's ion source. This leads to inconsistent and unreliable results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these variations.
Q2: My peak areas for Azelastine are lower than expected, even in my quality control (QC) samples. What should I investigate?
A2: Lower than expected peak areas can be a sign of ion suppression. This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of Azelastine. Here are some troubleshooting steps:
-
Confirm Internal Standard Performance: Ensure that the peak area of this compound is also proportionally suppressed. If the internal standard is functioning correctly, the ratio of the analyte to the internal standard should remain constant, providing an accurate quantification despite the suppression.
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).
-
Chromatographic Separation: Adjust your chromatographic method to better separate Azelastine from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
Q3: I am seeing inconsistent retention times for Azelastine. How can I address this?
A3: Retention time shifts can be caused by a variety of factors, including matrix effects, column degradation, or issues with the HPLC system.
-
Matrix-Induced Shifts: In some cases, matrix components can interact with the analyte and the stationary phase, causing shifts in retention time. The use of this compound is beneficial here as it will co-elute with Azelastine and experience the same shift, ensuring accurate identification.
-
Column Equilibration: Ensure the column is properly equilibrated between injections.
-
Mobile Phase Preparation: Check the composition and pH of your mobile phase to ensure consistency.
-
Column Health: Inspect the column for signs of degradation or blockage.
Summary of Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| High variability in results | Uncompensated matrix effects | Utilize this compound as an internal standard. |
| Low peak area/ion suppression | Co-eluting matrix components | Optimize sample preparation (e.g., use SPE), improve chromatographic separation. |
| Inconsistent retention times | Matrix effects, column issues, mobile phase inconsistency | Use this compound for co-elution, ensure proper column equilibration, verify mobile phase preparation. |
| Poor peak shape (tailing/fronting) | Column overload, secondary interactions with matrix components | Dilute the sample, adjust mobile phase pH, use a guard column. |
| High background noise | Contaminated mobile phase or sample matrix | Use high-purity solvents, perform a thorough sample clean-up. |
Frequently Asked Questions (FAQs)
Q4: Why is a stable isotope-labeled internal standard like this compound superior to a structurally similar analog for overcoming matrix effects?
A4: this compound is considered the "gold standard" for internal standards in mass spectrometry for several reasons:
-
Co-elution: It has nearly identical physicochemical properties to Azelastine, ensuring it co-elutes perfectly from the LC column. This means both the analyte and the internal standard experience the same degree of matrix effects at the same time.
-
Similar Ionization and Extraction: It behaves identically during sample extraction and ionization in the mass spectrometer.
-
Mass Differentiation: The mass difference due to the isotopic labels allows the mass spectrometer to distinguish between the analyte and the internal standard.
A structurally similar analog may have different retention times, extraction recoveries, and ionization efficiencies, leading to less effective compensation for matrix effects.
Q5: How does this compound compensate for matrix effects?
A5: During analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample. Any matrix-induced suppression or enhancement of the signal will affect both the unlabeled Azelastine and the labeled this compound to the same extent. By calculating the ratio of the peak area of Azelastine to the peak area of this compound, the variability caused by matrix effects is normalized, leading to an accurate and precise quantification of Azelastine.
Q6: What are the key considerations when implementing a method using this compound?
A6: When developing and validating your method, pay attention to:
-
Purity of the Internal Standard: Ensure the this compound standard is of high isotopic purity and free from unlabeled Azelastine, which could interfere with the quantification of low concentration samples.
-
Concentration of the Internal Standard: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.
-
Mass Spectrometric Resolution: Ensure your mass spectrometer has sufficient resolution to differentiate between the MRM transitions of Azelastine and this compound.
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, and stability.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the analysis of Azelastine in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be fully validated in your laboratory.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Azelastine) | Q1: 382.2 m/z, Q3: 112.2 m/z |
| MRM Transition (this compound) | Q1: 386.2 m/z, Q3: 112.2 m/z |
| Collision Energy | Optimized for your instrument |
| Dwell Time | 100 ms |
Data Presentation
The following table provides illustrative data to demonstrate the improvement in accuracy and precision when using this compound as an internal standard in the presence of significant matrix effects (ion suppression of approximately 50%).
Illustrative Impact of Internal Standard on Azelastine Quantification
| Method | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| No Internal Standard | 5.0 | 2.6 | 52 | 25 |
| 50.0 | 24.1 | 48.2 | 22 | |
| 500.0 | 255.3 | 51.1 | 18 | |
| With this compound | 5.0 | 4.9 | 98 | 4.5 |
| 50.0 | 50.8 | 101.6 | 3.2 | |
| 500.0 | 495.7 | 99.1 | 2.8 |
Note: This data is for illustrative purposes only and is intended to demonstrate the expected performance improvement with a stable isotope-labeled internal standard.
Mandatory Visualization
Technical Support Center: Isotopic Cross-Contribution in Azelastine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelastine-13C,d3 as an internal standard in the bioanalysis of Azelastine by LC-MS/MS. The focus is to address and mitigate potential isotopic cross-contribution between the analyte and its stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Azelastine and this compound analysis?
A1: Isotopic cross-contribution, or crosstalk, refers to the interference where the signal from the unlabeled Azelastine contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa. This occurs because naturally abundant heavier isotopes in the Azelastine molecule (e.g., ¹³C, ³⁷Cl) can result in a mass identical to that of the SIL-IS. This can lead to inaccuracies in quantification, particularly at high concentrations of Azelastine.
Q2: Why is Azelastine particularly susceptible to this issue?
A2: Azelastine (chemical formula: C₂₂H₂₄ClN₃O) contains chlorine, which has a significant natural isotope, ³⁷Cl (approximately 24.23% abundance). This, combined with the natural abundance of ¹³C (approximately 1.1%), increases the probability of an Azelastine molecule having a mass that overlaps with the mass of the this compound internal standard.
Q3: What are the typical MRM transitions for Azelastine and this compound?
A3: The Multiple Reaction Monitoring (MRM) transition for Azelastine is commonly m/z 382.2 → 112.2.[1][2][3] For this compound, which has one ¹³C and three deuterium atoms, the mass shift is +4 Da. Therefore, the expected precursor ion would be approximately m/z 386.2. The product ion may remain the same if the fragmentation does not involve the labeled positions. The exact transitions should be optimized during method development.
Q4: What are the regulatory expectations regarding isotopic cross-contribution?
A4: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards.[4][5][6] Their guidelines emphasize the importance of ensuring the purity of the SIL-IS and evaluating the potential for cross-talk during method validation.[4][5] Any significant contribution should be investigated and mitigated.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at the upper limit of quantification (ULOQ).
-
Possible Cause: Significant isotopic cross-contribution from high concentrations of Azelastine to the this compound channel.
-
Troubleshooting Steps:
-
Assess the Contribution: Perform an experiment by injecting a high concentration of unlabeled Azelastine standard (at the ULOQ) without the internal standard and monitor the this compound MRM channel. The response detected, if any, represents the cross-contribution.
-
Increase Internal Standard Concentration: A higher concentration of the SIL-IS can minimize the relative impact of the crosstalk from the analyte. However, this may increase assay costs.
-
Select a Different Product Ion: Investigate alternative fragmentation pathways for this compound to find a product ion that is not subject to interference from Azelastine.
-
Mathematical Correction: If the cross-contribution is consistent and well-characterized, a mathematical correction can be applied to the peak areas. This approach requires thorough validation.
-
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
-
Possible Cause: Variable isotopic cross-contribution across different concentration levels.
-
Troubleshooting Steps:
-
Evaluate Contribution at Multiple Levels: Assess the cross-contribution at low, medium, and high QC concentrations to understand its concentration dependency.
-
Optimize Chromatographic Separation: While Azelastine and its SIL-IS are expected to co-elute, ensure that no other matrix components are interfering with either the analyte or the IS.
-
Check Purity of Internal Standard: Verify the chemical and isotopic purity of the this compound standard to ensure it is not a source of unlabeled Azelastine.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution from Analyte to Internal Standard
-
Objective: To quantify the percentage of signal contribution from unlabeled Azelastine to the this compound MRM transition.
-
Materials:
-
Azelastine reference standard.
-
Validated LC-MS/MS method with optimized MRM transitions for both Azelastine and this compound.
-
Blank biological matrix (e.g., human plasma).
-
-
Procedure:
-
Prepare a series of calibration standards of Azelastine in the blank matrix, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the zero sample to establish the baseline noise in the this compound channel.
-
Inject the highest concentration standard (ULOQ) of Azelastine (without any internal standard) and monitor the MRM transition of this compound.
-
Measure the peak area of the signal observed in the this compound channel.
-
Prepare a sample containing only the working concentration of this compound in the blank matrix.
-
Inject this sample and measure the peak area of the this compound signal.
-
Calculation:
-
% Contribution = (Peak Area from ULOQ Analyte in IS Channel / Peak Area of IS alone) * 100
-
-
Data Presentation
Table 1: Illustrative Data for Isotopic Cross-Contribution Assessment
| Sample Description | Azelastine Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area in Azelastine Channel (Analyte) | Peak Area in this compound Channel (IS) | % Contribution of Analyte to IS Signal |
| Blank | 0 | 0 | < LLOQ | < LLOQ | N/A |
| IS Only | 0 | 50 | < LLOQ | 2,500,000 | N/A |
| ULOQ Analyte Only | 1000 | 0 | 5,000,000 | 50,000 | 2.0% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. ema.europa.eu [ema.europa.eu]
- 5. capa.org.tw [capa.org.tw]
- 6. database.ich.org [database.ich.org]
Improving peak shape and resolution for Azelastine and its internal standard
Welcome to the Technical Support Center for the chromatographic analysis of Azelastine and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for Azelastine?
A1: Poor peak shape for Azelastine, a basic compound, is often attributed to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the basic amine groups of Azelastine, leading to peak tailing.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Azelastine (approximately 8.88) can result in the presence of both ionized and non-ionized forms of the analyte, causing peak broadening or splitting.[1][2] As the pH of the mobile phase increases, Azelastine peaks can become unsymmetrical and broader.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Contamination: A contaminated guard or analytical column can lead to distorted peak shapes.
Q2: What is a suitable internal standard (IS) for Azelastine analysis?
A2: The choice of an internal standard depends on the specific analytical method (e.g., HPLC-UV, LC-MS). Based on scientific literature, commonly used internal standards for Azelastine include:
-
Clomipramine: Frequently used in LC-MS/MS methods due to its similar extraction and ionization properties to Azelastine.[3][4][5]
-
Naftazone: Has been successfully used as an internal standard in HPLC-UV methods for the analysis of Azelastine.[6][7]
When selecting an IS, it is crucial to choose a compound that does not co-elute with Azelastine or any other components in the sample matrix and exhibits similar chromatographic behavior.
Q3: How can I improve the resolution between Azelastine and its internal standard or other sample components?
A3: Improving resolution can be achieved by several strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.
-
Adjust Mobile Phase pH: Operating at a lower pH (typically between 3 and 5) ensures that Azelastine is fully protonated, which can lead to sharper peaks and better separation.[7][8][9]
-
Change the Stationary Phase: If resolution is still an issue on a C18 column, consider a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity.
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.
Troubleshooting Guides
Issue 1: Azelastine Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing for Azelastine.
Experimental Protocol: Initial Assessment
A typical starting point for an HPLC method for Azelastine might be:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | 288 nm |
| Internal Standard | Clomipramine |
Under these conditions, significant tailing of the Azelastine peak is likely.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Azelastine peak tailing.
Detailed Methodologies for Troubleshooting
-
Adjusting Mobile Phase pH: The most critical step is to lower the mobile phase pH. Azelastine, being a basic compound, will be fully protonated at an acidic pH, which minimizes its interaction with residual silanols on the silica-based stationary phase.
-
Adding a Mobile Phase Modifier: If tailing persists even at a low pH, adding a competing base to the mobile phase can further reduce silanol interactions.
-
Column Conditioning and Replacement: If the above steps do not resolve the issue, the column itself may be the problem.
-
Action: First, try flushing the column with a strong solvent like 100% acetonitrile. If this does not improve the peak shape, replace the guard column. If the problem is still not resolved, replace the analytical column.
-
Quantitative Data Summary: Effect of pH on Peak Asymmetry
| Mobile Phase pH | Azelastine Peak Tailing Factor | Resolution (Azelastine/IS) |
| 7.0 | > 2.0 | 1.8 |
| 5.0 | 1.5 | 2.2 |
| 3.0 | < 1.2 | > 2.5 |
Note: These are representative values. Actual results may vary depending on the specific column and other chromatographic conditions.
Issue 2: Poor Resolution Between Azelastine and Internal Standard
This guide addresses scenarios where Azelastine and its internal standard are not adequately separated.
Experimental Protocol: Initial Observation
| Parameter | Condition |
| Column | C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Acetonitrile : 5mM Ammonium Acetate (pH 6.4) |
| Flow Rate | 0.25 mL/min |
| Temperature | 30°C |
| Detection | LC-MS/MS |
| Internal Standard | Clomipramine |
Under these conditions, you may observe co-elution or poor separation between Azelastine and Clomipramine.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of Azelastine-13C,d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Azelastine-13C,d3 in biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols and data to ensure the integrity of your experimental results.
A Note on Isotopic Labeling: this compound is a stable isotope-labeled internal standard for Azelastine. The introduction of heavy isotopes (¹³C and ²H) does not significantly alter the chemical properties of the molecule. Therefore, the stability of this compound is expected to be comparable to that of unlabeled Azelastine under the same conditions. The data and recommendations provided herein are based on studies of Azelastine and are directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
pH: Azelastine shows pH-dependent stability, with greater degradation observed in alkaline conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of Azelastine.[1][3] It is thermally stable up to approximately 294.5°C in its pure form.[4]
-
Light Exposure: Azelastine is labile under UV/VIS irradiation, leading to photodegradation.[1]
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[2][5]
-
Matrix Components: Endogenous enzymes and other components in biological matrices like plasma or blood could potentially contribute to degradation, although this is less commonly reported for Azelastine compared to pH, temperature, and light.
Q2: How should I store my biological samples containing this compound?
A2: For reliable analytical results, proper storage of biological samples is critical. Based on established methods for Azelastine analysis, the following storage conditions are recommended:
-
Short-term Storage: For short durations (e.g., during sample processing), keep samples on wet ice or at refrigerated temperatures (2-8°C) to minimize degradation.
-
Long-term Storage: For long-term storage, samples should be frozen at -70°C.[6] Plasma samples have been shown to be stable under these conditions until analysis.[6]
Q3: What are the common degradation products of Azelastine that I should be aware of?
A3: Stress testing of Azelastine has identified several degradation products under various conditions. The primary degradation pathways include oxidation and hydrolysis.[2][5] One of the known metabolites, which can also be a degradation product, is desmethylazelastine.[7] In bioanalytical method development, it is crucial to ensure that the analytical method can separate the analyte from any potential degradation products to avoid interference.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Response | Degradation of this compound during sample storage or processing. | - Review sample storage conditions. Ensure samples were consistently stored at -70°C.[6]- Minimize the time samples are kept at room temperature during processing.- Evaluate the pH of the sample and any buffers used during extraction. Azelastine is more stable in acidic to neutral conditions.[1]- Protect samples from light, especially if they will be left on the benchtop for any period. |
| High Variability in Quality Control (QC) Samples | Inconsistent sample handling or intermittent stability issues. | - Perform freeze-thaw stability tests to confirm that the analyte is stable through the expected number of freeze-thaw cycles.- Conduct bench-top stability experiments to determine the maximum time samples can be left at room temperature without significant degradation.- Ensure consistent timing for all sample processing steps. |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | - Develop a stability-indicating chromatographic method that can resolve this compound from its known degradation products.[8][9]- Subject a concentrated solution of this compound to forced degradation conditions (acid, base, oxidation, light, heat) to generate degradation products and confirm their retention times relative to the analyte. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix (e.g., plasma).
-
Analyze one set of QC samples immediately (Cycle 0).
-
Freeze the remaining QC samples at -70°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -70°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final cycle, process and analyze the samples.
-
Compare the mean concentration of the cycled samples to the mean concentration of the Cycle 0 samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specific period.
Methodology:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix.
-
Place the samples on a laboratory bench at room temperature (approximately 25°C).
-
Let the samples sit for a predetermined period that mimics the expected sample processing time (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples.
-
Compare the mean concentration of the bench-top samples to freshly prepared and analyzed QC samples. The analyte is considered stable if the deviation is within ±15%.
Protocol 3: Long-Term Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Prepare a sufficient number of replicate QC samples at low and high concentrations in the biological matrix.
-
Analyze a set of QC samples at the beginning of the study (Day 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Thaw, process, and analyze the samples.
-
Compare the mean concentration of the stored samples to the Day 0 samples. The analyte is considered stable if the deviation is within ±15%.
Quantitative Data Summary
The following tables summarize the stability of Azelastine under various conditions based on published literature. As previously stated, these results are considered directly applicable to this compound.
Table 1: Stability of Azelastine in Solution under Stress Conditions
| Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | 70°C | 35 h | >19% (for similar antihistamine) | [1] |
| pH 1 and 4 | 70°C | 35 h | Visible Degradation | [1] |
| Alkaline (0.1 M NaOH) | Not specified | Not specified | Visible Degradation | [1] |
| UV/VIS Irradiation | Ambient | Not specified | 5.5–96.3% | [1] |
| 5 M HCl | 80°C | 5 h | Stable | [3] |
| 5 M NaOH | 80°C | 5 h | Stable | [3] |
| 30% H₂O₂ | 80°C | 5 h | Stable | [3] |
| Thermal (Oven) | 70°C | 8 h | Stable | [3] |
Table 2: Bioanalytical Method Validation Parameters for Azelastine in Human Plasma
| Parameter | Result | Reference |
| LLOQ | 10 pg/mL | [6] |
| Precision (CV%) | 11.72 - 17.91% | [6] |
| Accuracy (%) | 93.20 - 109.10% | [6] |
| Storage | Plasma stored at -70°C until analysis | [6] |
Visualizations
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products | Semantic Scholar [semanticscholar.org]
Minimizing carryover in Azelastine quantitation using a labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the quantitation of Azelastine using a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in Azelastine quantitation?
A1: Carryover is the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically observed in a blank injection following a high-concentration sample. In the sensitive bioanalytical quantitation of Azelastine by LC-MS/MS, carryover can lead to an overestimation of the analyte concentration in subsequent samples, compromising the accuracy and reliability of the results. Regulatory guidelines often require carryover to be below 20% of the lower limit of quantitation (LLOQ).[1][2]
Q2: What are the common sources of carryover in an LC-MS/MS system for Azelastine analysis?
A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[3][4] Azelastine, with a LogP of approximately 4.9 and a basic pKa of around 9.5, can exhibit hydrophobic and ionic interactions with surfaces, making it prone to adsorption and subsequent carryover.[5]
Q3: How can I distinguish between carryover and system contamination?
A3: A strategic sequence of injections can help differentiate between carryover and broader system contamination.[1]
-
Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing analyte signal with each subsequent blank.
-
Contamination: If all blank injections show a consistent and stable analyte signal, it is more likely due to contamination of the mobile phase, solvents, or a system component.[1]
Troubleshooting Guides
Issue 1: High Carryover Observed in Blank Injection After Upper Limit of Quantitation (ULOQ) Standard
This guide provides a systematic approach to identifying and mitigating the source of carryover.
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a double blank (extraction solvent).
-
Inject the ULOQ standard (e.g., 5000 pg/mL Azelastine).
-
Inject a series of at least three blank samples immediately after the ULOQ standard.
-
-
Acceptance Criteria: The peak area of Azelastine in the first blank injection should be less than 20% of the peak area of the LLOQ standard (e.g., 10 pg/mL).
Caption: A logical workflow for troubleshooting high carryover.
Step 1: Optimize Autosampler Wash
The autosampler is a primary source of carryover. Optimizing the needle wash is a critical first step.
Experimental Protocol: Wash Solvent Optimization
-
Prepare a series of wash solutions:
-
Wash A: 50:50 Acetonitrile:Water (Default)
-
Wash B: 90:10 Acetonitrile:Water with 0.5% Formic Acid
-
Wash C: 90:10 Isopropanol:Water with 0.5% Formic Acid
-
Wash D: 50:50 Acetonitrile:Isopropanol
-
-
Test each wash solution: For each solution, run the "Carryover Assessment" protocol.
-
Increase wash volume and duration: If carryover persists, increase the volume of the wash solvent and the duration of the wash cycle.
Quantitative Data: Impact of Wash Solvent on Azelastine Carryover
| Wash Solution ID | Composition | Azelastine Peak Area in First Blank | % Carryover vs. LLOQ |
| Wash A | 50:50 Acetonitrile:Water | 850 | 42.5% |
| Wash B | 90:10 ACN:Water + 0.5% FA | 410 | 20.5% |
| Wash C | 90:10 IPA:Water + 0.5% FA | 180 | 9.0% |
| Wash D | 50:50 Acetonitrile:Isopropanol | 350 | 17.5% |
| Based on a hypothetical LLOQ peak area of 2000. |
Step 2: Modify Mobile Phase and Gradient
The mobile phase composition can influence the retention and elution of Azelastine from system components.
Experimental Protocol: Mobile Phase Modification
-
Increase organic content: Increase the percentage of the strong organic solvent (e.g., Acetonitrile) in the mobile phase during the column wash step at the end of the gradient.
-
Add an organic modifier: Incorporate a small percentage of a stronger solvent like isopropanol into the mobile phase.
-
Adjust pH: Given Azelastine's basic nature, using an acidic mobile phase (e.g., with formic acid) can help to keep it protonated and reduce strong interactions with system surfaces.
Quantitative Data: Effect of Gradient Modification on Carryover
| Gradient Program | Final % Acetonitrile | Azelastine Peak Area in First Blank | % Carryover vs. LLOQ |
| Standard | 80% | 410 | 20.5% |
| Modified | 95% for 2 min | 250 | 12.5% |
| Using optimized Wash Solution C. |
Step 3: Address Column-Related Carryover
If carryover persists, the analytical column may be the source.
Experimental Protocol: Column Flushing and Replacement
-
Column Flush: Disconnect the column from the mass spectrometer and flush it with a strong solvent mixture (e.g., 50:50 Acetonitrile:Isopropanol) at a low flow rate for an extended period.
-
Column Replacement: If flushing is ineffective, replace the analytical column with a new one of the same type.
-
Consider a different stationary phase: If the problem continues with a new column, consider a column with a different stationary phase that may have less affinity for Azelastine.
Step 4: Inspect Hardware Components
Worn or dirty hardware can create sites for analyte accumulation.
Troubleshooting Actions:
-
Injector Rotor Seal: Inspect for scratches or wear and replace if necessary. Worn seals are a common cause of carryover.[1]
-
Sample Loop and Tubing: Flush with strong solvents or replace if contamination is suspected.
-
Mass Spectrometer Source: If carryover is observed as a constant background signal, the ion source may need cleaning.
Baseline Experimental Protocol for Azelastine Quantitation
This protocol provides a starting point for the LC-MS/MS analysis of Azelastine in human plasma.
LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B |
MS Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition | Azelastine: 382.2 -> 112.2; Azelastine-d4 (IS): 386.2 -> 112.2 |
| Collision Energy | 35 eV |
| Dwell Time | 100 ms |
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of internal standard solution (Azelastine-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
Caption: Standard workflow for a bioanalytical run including a carryover check.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection under ICH M10 Guidelines
For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a global standard for this critical process. A key element of a robust bioanalytical method is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—supported by experimental data and detailed protocols in line with ICH M10 recommendations.
The choice of an internal standard is a critical decision in the development of a bioanalytical method, with significant implications for the accuracy, precision, and reliability of the data generated. The primary function of an IS is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability.[1][2]
Comparison of Internal Standard Performance
The two main categories of internal standards employed in bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs.[1][3] The ICH M10 guideline recommends the use of a stable isotope-labeled IS when using mass spectrometry detection.[4]
| Performance Characteristic | Stable Isotope-Labeled IS (e.g., ¹³C, ¹⁵N, ²H) | Structural Analog IS | Rationale and ICH M10 Considerations |
| Co-elution & Matrix Effect Compensation | Excellent: Co-elutes with the analyte, providing the most effective compensation for matrix effects (ion suppression or enhancement).[1][5] | Variable: May or may not co-elute. If not, it may not adequately compensate for matrix effects experienced by the analyte.[6] | ICH M10 emphasizes the need to evaluate and minimize matrix effects. SIL-IS is the preferred choice for mitigating these effects due to identical physicochemical properties.[1][7] |
| Extraction Recovery | Identical to the analyte, ensuring consistent and reliable correction for analyte loss during sample preparation.[1] | Similar, but can differ due to structural differences, potentially leading to less accurate correction.[6][8] | An ideal IS should track the analyte through all sample preparation steps.[1] |
| Specificity and Cross-Talk | Low risk of cross-talk if the mass difference is sufficient (ideally ≥ 4-5 Da).[1] Purity must be checked to avoid interference from unlabeled analyte.[3] | Higher risk of cross-interference if the analog is a metabolite or related compound. | ICH M10 specifies that the response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[9] |
| Availability and Cost | Can be expensive and may require custom synthesis, which can be time-consuming.[2][10] | Generally more readily available and less expensive.[2][6] | Practical considerations of cost and availability are important, but should not compromise data quality.[5] |
| Potential for Isotopic Exchange (for ²H) | Deuterium (²H) labels can sometimes undergo back-exchange, and heavy deuteration can cause slight chromatographic shifts.[1][11] | Not applicable. | ¹³C or ¹⁵N labeling is often preferred to avoid these issues.[1][11] |
Experimental Protocols
To ensure a comprehensive understanding of the validation process, detailed methodologies for key experiments are provided below. These protocols are based on the principles outlined in the ICH M10 guideline.
Protocol 1: Selectivity and Specificity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
Procedure:
-
Obtain at least six individual sources of the blank biological matrix (e.g., plasma, urine).
-
Analyze one blank sample from each source to check for interferences at the retention times of the analyte and the IS.
-
Spike one of the blank matrix sources at the Lower Limit of Quantification (LLOQ) with the analyte and the IS.
-
Analyze the spiked sample and compare the response to the blank samples.
-
Acceptance Criteria (ICH M10): The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[9][12]
Protocol 2: Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement from the biological matrix.
Procedure:
-
Obtain at least six individual sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with the analyte and IS at the same concentration as Set A.
-
Set C: Matrix from each of the six sources is spiked with the analyte and IS before extraction.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six matrix sources should not be greater than 15%.
Protocol 3: Accuracy and Precision Determination
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria (ICH M10):
Visualizing the Workflow and Logic
To further clarify the processes involved in bioanalytical method validation and the selection of an internal standard, the following diagrams are provided.
Bioanalytical method validation workflow as per ICH M10.
Decision logic for selecting an appropriate internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. cerilliant.com [cerilliant.com]
- 4. database.ich.org [database.ich.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of Azelastine-13C,d3 and Other Internal Standards for Bioanalytical Quantification
In the precise quantification of azelastine in biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, as they co-elute with the analyte and experience similar ionization effects and matrix interferences.[1] This guide provides a comparative overview of Azelastine-13C,d3 and other commonly used azelastine internal standards, supported by a detailed experimental protocol for a typical LC-MS/MS workflow.
The Gold Standard: Stable Isotope Labeled Internal Standards
For liquid chromatography-mass spectrometry (LC-MS/MS) applications, two main types of internal standards are employed: structurally related compounds (analogues) and isotopically labeled compounds.[2] While analogues can be used, SILs are widely preferred as they exhibit nearly identical physicochemical properties to the analyte, providing superior correction for variability during sample preparation and analysis.[1][3]
This compound: A Hybrid Approach to Stability
This compound is a stable isotope-labeled version of azelastine that incorporates both Carbon-13 (¹³C) and deuterium (d) atoms. This dual-labeling strategy offers a significant mass shift from the parent molecule, which is crucial for preventing spectral crosstalk and ensuring accurate quantification. The inclusion of ¹³C atoms provides exceptional stability, as the carbon-carbon bonds are not susceptible to the back-exchange that can sometimes be observed with deuterium labels, particularly in certain pH or matrix conditions.
Other Azelastine Internal Standards: A Comparative Look
The most common alternative stable isotope-labeled internal standard for azelastine is Azelastine-d4. This internal standard solely utilizes deuterium labeling to achieve the desired mass difference. While generally a reliable choice, deuterium labeling can, in some instances, exhibit minor chromatographic shifts compared to the unlabeled analyte and, as mentioned, carries a theoretical risk of back-exchange.
Another approach involves using a structurally similar molecule as an internal standard, such as clomipramine.[4][5][6] However, this is a less ideal strategy as the differences in chemical structure can lead to variations in extraction efficiency, matrix effects, and ionization response compared to azelastine, potentially compromising the accuracy of the results.
Performance Comparison: Theoretical and Practical Considerations
| Feature | This compound | Azelastine-d4 | Structurally Similar IS (e.g., Clomipramine) |
| Chemical Equivalence | Highest | High | Moderate |
| Co-elution | Excellent | Generally Good | Variable |
| Correction for Matrix Effects | Excellent | Good to Excellent | Moderate to Poor |
| Risk of Isotopic Exchange | Very Low | Low | Not Applicable |
| Mass Shift | Significant | Sufficient | Significant |
| Cost | Higher | Moderate | Lower |
Key Takeaway: this compound represents the most robust choice for an internal standard in the bioanalysis of azelastine. The combination of ¹³C and deuterium labeling provides a significant and stable mass shift, minimizing the risk of analytical interferences and ensuring the highest degree of accuracy and precision.
Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of azelastine in human plasma using a stable isotope-labeled internal standard like this compound.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at 50 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate azelastine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Azelastine: Q1/Q3 (e.g., m/z 382.2 → 112.2)
-
This compound: Q1/Q3 (e.g., m/z 386.2 → 115.2)
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of azelastine into blank plasma.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcpjournal.org [jcpjournal.org]
Cross-validation of Azelastine assays using different labeled standards
Azelastine Assay Cross-Validation: A Comparative Analysis of Deuterated and Structurally Analogous Internal Standards
In the bioanalytical quantification of azelastine, a potent second-generation antihistamine, the choice of internal standard is critical for ensuring the accuracy, precision, and robustness of the assay. This guide provides a comparative analysis of two commonly employed types of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for azelastine determination in human plasma: a stable isotope-labeled (deuterated) standard and a structural analog.
Executive Summary
This guide compares the performance of LC-MS/MS assays for azelastine using either a deuterated internal standard (Azelastine-¹³C, d₃) or a structural analog (Clomipramine). While both approaches yield validated methods suitable for pharmacokinetic studies, the use of a stable isotope-labeled standard is generally preferred in bioanalytical chemistry for its ability to more effectively compensate for matrix effects and variability in extraction and ionization. However, the data presented demonstrates that a carefully validated method using a structural analog like clomipramine can also achieve the necessary precision and accuracy for reliable bioanalysis.
Comparative Performance Data
The following tables summarize the validation parameters from studies utilizing either a deuterated or a structural analog internal standard for azelastine quantification in human plasma.
| Validation Parameter | Method with Deuterated Standard (Azelastine-¹³C, d₃) | Method with Structural Analog (Clomipramine) |
| Linearity Range | Not explicitly stated, but method was developed for analysis. | 10 - 5000 pg/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated. | 10 pg/mL[1] |
| Intra-day Precision (%CV) | Good precision reported.[4] | 4.13 - 17.91%[1][2][3] |
| Inter-day Precision (%CV) | Good precision reported.[4] | 4.13 - 17.91%[1][2][3] |
| Intra-day Accuracy | Not explicitly stated. | 105.05 - 108.50%[1] |
| Inter-day Accuracy | Not explicitly stated. | 87.57 - 109.70%[1][2][3] |
| Extraction Method | Liquid-Liquid Extraction[4] | Liquid-Liquid Extraction[1][2][3] or Solid Phase Extraction[5] |
Experimental Methodologies
Method 1: Utilizing a Deuterated Internal Standard (Azelastine-¹³C, d₃)
This method, as described in the literature, focuses on the simultaneous determination of azelastine and its major metabolite, desmethylazelastine.
-
Sample Preparation: A liquid-liquid extraction method was employed to isolate azelastine, desmethylazelastine, and the internal standard from human plasma.[4]
-
Chromatographic Separation: Isocratic chromatographic conditions were used for the separation of the analytes.[4]
-
Mass Spectrometric Detection: A tandem mass spectrometer was used for the detection and quantification of the analytes and the internal standard.[4]
Method 2: Utilizing a Structural Analog Internal Standard (Clomipramine)
Multiple studies have reported validated LC-MS/MS methods for azelastine using clomipramine as the internal standard. The general workflow is as follows:
-
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples (1 mL) were extracted using a mixture of n-hexane and 2-propanol (97:3, v/v). The organic layer was then evaporated and the residue reconstituted before injection.[1][2][3]
-
Solid Phase Extraction: An alternative method involved solid phase extraction using an Oasis HLB cartridge with an on-line clean-up extraction automation system.[5]
-
-
Chromatographic Separation:
-
A YMC C8 column was used with a mobile phase of acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4) at a flow rate of 0.25 mL/min.[1][2][3]
-
Another method utilized a Luna C18 column with a mobile phase of acetonitrile and 5 mM ammonium acetate (8:2, v/v, pH 6.4) at a flow rate of 0.25 mL/min.[5]
-
-
Mass Spectrometric Detection: Detection was carried out on a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The MRM transitions were m/z 382.2 → 112.2 for azelastine and m/z 315.3 → 228.0 for clomipramine.[1][2][3]
Workflow and Process Visualization
The following diagram illustrates the general workflow for the cross-validation and analysis of azelastine in human plasma using LC-MS/MS.
Conclusion
Both deuterated and structural analog internal standards can be effectively used in the bioanalytical quantification of azelastine by LC-MS/MS. The choice of internal standard will depend on factors such as availability, cost, and the specific requirements of the study. While stable isotope-labeled standards are theoretically superior due to their closer physicochemical properties to the analyte, a well-validated method using a structural analog like clomipramine has been demonstrated to provide reliable and accurate results for pharmacokinetic and bioequivalence studies of azelastine.[1][2][3][5] Researchers should carefully validate their chosen method according to regulatory guidelines to ensure data integrity.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jcpjournal.org [jcpjournal.org]
Accuracy and precision of Azelastine quantification with Azelastine-13C,d3
An Objective Guide to the Accuracy and Precision of Azelastine Quantification Methods
Introduction
Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. Accurate and precise quantification of Azelastine in various biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative overview of different analytical techniques for Azelastine quantification, with a focus on their accuracy and precision. While the use of a stable isotope-labeled internal standard like Azelastine-¹³C,d₃ is considered the gold standard for mass spectrometry-based quantification due to its ability to minimize matrix effects and variability, published studies detailing its specific use for Azelastine are limited. Therefore, this guide will also explore other validated methods and internal standards to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods used for the quantification of Azelastine. The data is compiled from published validation studies.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Clomipramine | Human Plasma | 10 - 5000 pg/mL | 87.57 - 109.70 | 4.13 - 17.91 | [1][2] |
| RP-HPLC | Naftazone | Pharmaceutical Dosage Form | 5 - 120 µg/mL | 99 - 102 | < 2.0 | [3] |
| HPTLC | Not specified | Bulk Drug and Tablet | 40 - 140 ng/spot | Not explicitly stated, but method found to be accurate | Not explicitly stated, but method found to be precise | [4] |
| ¹H-qNMR | Inositol | Pharmaceutical Nasal Spray | 0.2 - 15.0 mg/mL | Not explicitly stated, but method found to be accurate | < 1.5 |
Experimental Protocols
LC-MS/MS Method with Clomipramine as Internal Standard
This method has been validated for the determination of Azelastine in human plasma.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add the internal standard (Clomipramine).
-
Extract the analytes with a mixture of n-hexane and 2-propanol (97:3, v/v).
-
Vortex the mixture and then centrifuge.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in a solution of acetonitrile and 5 mM ammonium acetate (1:1, v/v) for injection into the LC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: Agilent HP 1100 series or equivalent
-
Column: YMC C8 column
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Total Run Time: < 2.0 min
c. Mass Spectrometric Conditions
-
Mass Spectrometer: API 5000 MS system or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Azelastine: m/z 382.2 → 112.2
-
Clomipramine (IS): m/z 315.3 → 228.0
-
d. Validation Parameters
-
Linearity: The method was linear over the concentration range of 10 to 5000 pg/mL.
-
Accuracy: The inter- and intra-day accuracy ranged from 87.57% to 109.70%.[1]
-
Precision: The inter- and intra-day precision (expressed as %CV) was between 4.13% and 17.91%.[1]
Workflow for Azelastine Quantification using an Internal Standard
The following diagram illustrates the general workflow for quantifying Azelastine in a biological matrix using an internal standard method followed by LC-MS/MS analysis.
Caption: Experimental workflow for Azelastine quantification.
Discussion
The choice of an analytical method for Azelastine quantification depends on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and the available instrumentation.
-
LC-MS/MS: This technique offers the highest sensitivity and selectivity, making it ideal for quantifying the low concentrations of Azelastine typically found in biological fluids.[1] The use of an internal standard is critical to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response. While a stable isotope-labeled internal standard like Azelastine-¹³C,d₃ is theoretically superior due to its similar chemical and physical properties to the analyte, the validated method using clomipramine has demonstrated acceptable performance for bioequivalence studies.[1]
-
RP-HPLC: Reversed-phase high-performance liquid chromatography is a robust and widely available technique suitable for quantifying Azelastine in pharmaceutical formulations where concentrations are higher.[3] The accuracy and precision of RP-HPLC methods are generally very good for this purpose.
-
HPTLC: High-performance thin-layer chromatography is a simpler and more cost-effective method that can be used for the determination of Azelastine in bulk drug and tablet dosage forms.[4] While it may not offer the same level of sensitivity and precision as LC-MS/MS or HPLC, it can be a valuable tool for quality control purposes.
-
¹H-qNMR: Quantitative proton nuclear magnetic resonance spectroscopy is a primary analytical method that does not require a reference standard for calibration. It has been successfully applied to the simultaneous determination of Azelastine and other compounds in nasal spray formulations, demonstrating excellent precision.
Conclusion
For the highly sensitive and accurate quantification of Azelastine in biological matrices, LC-MS/MS with an appropriate internal standard is the method of choice. While the use of Azelastine-¹³C,d₃ as an internal standard is highly recommended to achieve the best possible accuracy and precision, a validated method using clomipramine has proven to be effective. For the analysis of pharmaceutical formulations, RP-HPLC and ¹H-qNMR offer reliable and precise alternatives. The selection of the most suitable method should be based on a careful consideration of the analytical requirements and the available resources.
References
Performance Comparison of Azelastine Calibration Curves Using Stable Isotope Dilution Methods
For researchers, scientists, and drug development professionals engaged in the bioanalysis of azelastine, the establishment of a robust, linear, and reproducible calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity and range of azelastine calibration curves, with a specific focus on methods employing a stable isotope-labeled internal standard. The use of a stable isotope standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.
Comparison of Linearity and Range
The following table summarizes the performance characteristics of different analytical methods for the quantification of azelastine, highlighting the linearity and range of their calibration curves.
| Internal Standard | Linearity Range (pg/mL) | Correlation Coefficient (r²) | Analytical Method | Biological Matrix | Reference |
| Azelastine-(13)C, d(3) | 10.0 - 1000 | Not explicitly stated, but method was validated | HPLC-MS/MS | Human Plasma | [1] |
| Clomipramine | 10 - 5000 | 0.9930 | LC-ESI/MS/MS | Human Plasma | [2][3][4] |
| Clomipramine | 20 - 2000 | > 0.999 | LC-MS/MS | Human Plasma | [5] |
As evidenced by the data, methods utilizing a stable isotope-labeled internal standard, such as Azelastine-(13)C, d(3), demonstrate excellent linearity within a relevant therapeutic concentration range.[1] While methods using a non-isotopic internal standard like clomipramine also show good linearity over a broader range, the use of a stable isotope standard is preferred to minimize analytical variability.[2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the key experimental protocols from the cited studies.
Method 1: Azelastine Quantification using Azelastine-(13)C, d(3) Internal Standard
-
Sample Preparation: A liquid-liquid extraction was employed to isolate azelastine and its metabolite, desmethylazelastine, along with the internal standard from human plasma.[1]
-
Chromatography: High-performance liquid chromatography (HPLC) was performed under isocratic conditions to separate the analytes.[1]
-
Mass Spectrometry: A tandem mass spectrometer was used for the detection and quantification of azelastine, desmethylazelastine, and the internal standard.[1]
Method 2: Azelastine Quantification using Clomipramine Internal Standard
-
Sample Preparation: One milliliter of plasma was extracted using a mixture of n-hexane and 2-propanol (97:3, v/v). The organic layer was evaporated, and the residue was reconstituted in a solution of acetonitrile and 5 mM ammonium acetate (1:1, v/v) before injection into the HPLC system.[2][3][4]
-
Chromatography: A YMC C8 column was used with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH=6.4) at a flow rate of 0.25 mL/min.[2][3]
-
Mass Spectrometry: Detection was carried out on an API5000 MS system using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode. The ion transitions monitored were m/z 382.2→112.2 for azelastine and m/z 315.3→228.0 for clomipramine.[2][3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of azelastine in a biological matrix using a stable isotope dilution method followed by LC-MS/MS analysis.
Caption: Workflow for Azelastine Quantification.
References
- 1. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcpjournal.org [jcpjournal.org]
A Head-to-Head Battle of Internal Standards: Azelastine-13C,d3 vs. Deuterated Azelastine
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the quantification of Azelastine: Azelastine-13C,d3 and deuterated Azelastine.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard. They offer a way to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects. This comparison will delve into the performance characteristics of Azelastine labeled with a combination of Carbon-13 and deuterium (this compound) versus a deuterated version of Azelastine.
Executive Summary
While both this compound and deuterated Azelastine serve as effective internal standards, the current body of scientific literature suggests that This compound offers superior performance, primarily due to its identical chromatographic behavior to the unlabeled analyte. This co-elution is a critical factor in accurately compensating for matrix effects, a common challenge in bioanalysis. Deuterated standards, while widely used, can sometimes exhibit slight chromatographic shifts, which may compromise accuracy under certain conditions.
Quantitative Performance Data
The following tables summarize the performance characteristics of this compound and a deuterated version of Azelastine (Azelastine-d4) as reported in separate bioanalytical method validation studies.
Table 1: Performance Characteristics of this compound as an Internal Standard [1]
| Parameter | Result |
| Application | Simultaneous determination of azelastine and desmethylazelastine in human plasma |
| Linearity Range | 10.0 - 1000 pg/mL for azelastine |
| Intra-day Precision (CV%) | ≤ 12.8% |
| Inter-day Precision (CV%) | ≤ 12.8% |
| Accuracy | Not explicitly stated in the abstract |
| Recovery | Not explicitly stated in the abstract |
| Matrix Effect | Not explicitly stated in the abstract |
Table 2: Performance Characteristics of Deuterated Azelastine (Azelastine-d4) as an Internal Standard [2]
| Parameter | Result |
| Application | Quantification of azelastine in human plasma |
| Linearity Range | 2.00 to 1000 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 2.00 pg/mL |
| Precision | Not explicitly stated in the abstract |
| Accuracy | Not explicitly stated in the abstract |
| Recovery | Not explicitly stated in the abstract |
| Matrix Effect | Not explicitly stated in the abstract |
Note: The available data for the deuterated Azelastine internal standard is less detailed in the provided search results. A full validation report would be necessary for a more comprehensive comparison.
The Underlying Science: Why Labeling Matters
The choice between 13C and deuterium labeling hinges on fundamental physicochemical properties.
-
Chromatographic Co-elution: 13C is a heavier isotope of carbon, but its incorporation into a molecule results in a negligible change in polarity and chemical properties. Consequently, a 13C-labeled internal standard will have virtually the same retention time as the unlabeled analyte. Deuterium, being a heavier isotope of hydrogen, can slightly alter the molecule's polarity, leading to a potential shift in retention time on a chromatographic column. This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting the accuracy of quantification.
-
Isotopic Stability: 13C labels are chemically robust and not susceptible to exchange. Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be prone to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.
Experimental Protocols
Below are the summarized experimental methodologies from the studies utilizing this compound and deuterated Azelastine.
Methodology for Azelastine Quantification using this compound Internal Standard[1]
-
Objective: To develop and validate a selective and sensitive LC-MS/MS method for the simultaneous determination of azelastine and its major metabolite, desmethylazelastine, in human plasma.
-
Internal Standard: Azelastine-(13)C, d(3)
-
Sample Preparation: Liquid-liquid extraction of azelastine, desmethylazelastine, and the internal standard from human plasma.
-
Chromatography: Isocratic chromatographic separation.
-
Detection: Tandem mass spectrometry.
-
Validation: The method was validated for precision and linearity.
Methodology for Azelastine Quantification using Deuterated Azelastine (Azelastine-d4) Internal Standard[2]
-
Objective: To quantify azelastine in human plasma samples.
-
Internal Standard: D4-Azelastine
-
Sample Preparation: Liquid-liquid extraction of azelastine and the internal standard from human plasma.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Detection: Tandem mass spectrometry (Applied Biosciences Sciex API-6500 LC/MS/MS) operating in the positive ion selective reaction mode.
-
Quantitation: Linear least squares regression analysis of calibration standards.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for bioanalysis using an internal standard and the logical relationship in selecting an appropriate internal standard.
References
Performance Showdown: Evaluating Azelastine-13C,d3 Across Leading Mass Spectrometers
A Comparative Guide for Researchers in Drug Development and Bioanalysis
For scientists engaged in the quantitative analysis of the antihistamine Azelastine, the selection of an appropriate analytical platform is paramount to achieving robust and reliable data. The stable isotope-labeled internal standard, Azelastine-13C,d3, is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accuracy and precision. This guide provides a comparative overview of the performance of this compound on different types of mass spectrometers commonly employed in pharmaceutical analysis.
The Role of Mass Spectrometry in Azelastine Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the bioanalysis of pharmaceuticals like Azelastine.[1] Its high sensitivity and selectivity allow for the accurate measurement of drug concentrations in complex biological matrices such as plasma.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variations in sample preparation and instrument response, leading to highly reliable quantitative results.[5]
Comparative Performance of this compound on Different Mass Spectrometer Platforms
The choice of a mass spectrometer can significantly impact the performance of an analytical method. The most common types of mass spectrometers used for quantitative pharmaceutical analysis include Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.[2][6] While direct head-to-head comparative studies for this compound are not extensively published, we can extrapolate the expected performance based on the inherent characteristics of each instrument type.
Table 1: Comparative Performance of this compound Analysis Across Different Mass Spectrometer Types
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (Hybrid) |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | High-Resolution Quantification & Metabolite ID |
| Sensitivity (LOD/LOQ) | Excellent (pg/mL levels achievable)[3][4][7] | Very Good | Excellent |
| Linearity | Excellent (Wide dynamic range)[3][7] | Good | Very Good |
| Precision & Accuracy | Excellent[3][7] | Very Good | Excellent |
| Selectivity | Excellent (using MRM)[3][7] | Excellent (High Resolution) | Superior (High Resolution) |
| Matrix Effect | Can be significant, managed with IS | Reduced due to high resolution | Minimized due to high resolution |
| Throughput | High | Moderate to High | Moderate |
| Qualitative Capability | Limited to targeted fragmentation | Excellent (Full scan high-res data) | Superior (Multiple fragmentation modes) |
Experimental Protocols for Azelastine Analysis using this compound
A typical bioanalytical method for the quantification of Azelastine in human plasma using this compound as an internal standard involves several key steps.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of human plasma, add a known concentration of this compound internal standard solution.[3][5]
-
Vortex the sample to ensure thorough mixing.
-
Add a suitable organic extraction solvent, such as a mixture of n-hexane and 2-propanol (97:3, v/v).[3]
-
Vortex vigorously for several minutes to facilitate the transfer of Azelastine and the internal standard into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
Chromatographic Conditions
-
Column: A C18 or C8 reversed-phase column is commonly used.[3][5][7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[3][5][7]
-
Flow Rate: Flow rates are generally in the range of 0.2 to 1.0 mL/min.[3][5]
-
Injection Volume: A small volume, typically 5-20 µL, is injected.[7]
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Azelastine analysis.[3][7]
-
Detection Mode:
-
Triple Quadrupole: Multiple Reaction Monitoring (MRM) is used, with specific precursor-to-product ion transitions for both Azelastine and this compound. For Azelastine, a common transition is m/z 382.2 → 112.2.[3][7]
-
Q-TOF and Orbitrap: Full scan or targeted high-resolution mass spectrometry is employed to monitor the accurate masses of the precursor and product ions.
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature are optimized to achieve the best signal intensity for both the analyte and the internal standard.[7]
Workflow for Azelastine Quantification
The following diagram illustrates the general workflow for the quantitative analysis of Azelastine using a stable isotope-labeled internal standard.
Caption: General workflow for Azelastine quantification using LC-MS/MS.
Conclusion
The choice of mass spectrometer for the analysis of Azelastine with its stable isotope-labeled internal standard, this compound, depends on the specific requirements of the study. For high-throughput, routine quantitative analysis, a triple quadrupole mass spectrometer offers excellent sensitivity, precision, and robustness. For studies that require both quantitative and qualitative information, such as metabolite identification, a high-resolution instrument like a Q-TOF or an Orbitrap-based system would be more suitable. Regardless of the platform, the use of this compound is essential for developing a rugged and reliable bioanalytical method that meets regulatory standards. Researchers should carefully consider the balance between sensitivity, selectivity, throughput, and the need for qualitative data when selecting the optimal mass spectrometer for their Azelastine studies.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 7. jcpjournal.org [jcpjournal.org]
Safety Operating Guide
Proper Disposal of Azelastine-13C,d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Azelastine-13C,d3, a stable isotope-labeled compound, designed for researchers, scientists, and drug development professionals.
This compound is an analytical standard and an isotopic analog of Azelastine. As it is labeled with stable isotopes (Carbon-13 and Deuterium), it is not radioactive.[1][2] Therefore, its disposal does not require the specialized handling procedures mandated for radioactive waste.[1][] The fundamental principle for disposing of stable isotope-labeled compounds is to handle them in the same manner as their unlabeled counterparts, taking into account the inherent chemical properties and any associated hazards of the parent compound.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Azelastine hydrochloride.[4][5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4] Disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]
Step-by-Step Disposal Protocol
The recommended disposal route for this compound involves treating it as chemical waste, following institutional and local regulations.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "this compound" and include any other chemical constituents present in the waste stream.
-
Do not mix with general laboratory waste.[1]
-
If mixed with other hazardous materials, the disposal protocol must account for all components of the mixture.
-
-
Primary Disposal Methods:
-
Licensed Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal company.[4] Offer surplus and non-recyclable solutions to the licensed company for proper management.[4]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a certified facility.
-
Manufacturer Take-Back: If possible, return the unused pharmaceutical to the manufacturer for proper disposal.[8] Ensure the material is properly labeled and securely packaged for transport.[8]
-
-
Contaminated Materials:
-
Dispose of any contaminated packaging, gloves, or other labware as unused product in the same designated chemical waste stream.[4]
-
For contaminated sharps, such as pipette tips or needles, place them in a rigid, puncture-resistant container labeled "SHARPS" in addition to the chemical waste label.[9]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Azelastine hydrochloride, the parent compound, which is relevant for its handling and disposal.
| Property | Value | Source |
| LD50 Oral (Rat) | 580 mg/kg | |
| Melting Point | 225-229 °C | [5] |
| Boiling Point | 533.9 °C at 760 mmHg | [5] |
| Flash Point | 276.7 °C | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure and compliant research environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and local regulations.[]
References
- 1. moravek.com [moravek.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. targetmol.com [targetmol.com]
- 8. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Azelastine-13C,d3
This document provides immediate safety, handling, and disposal protocols for Azelastine-13C,d3, a stable-isotope labeled compound. The guidance is based on the safety profile of its non-labeled counterpart, Azelastine Hydrochloride, and best practices for handling valuable isotopically-labeled materials.
Hazard Identification and Personal Protective Equipment (PPE)
Azelastine Hydrochloride is classified as harmful if swallowed.[1][2] While this compound is not radioactive, it should be handled with care to prevent contamination and unnecessary exposure. The primary routes of exposure are inhalation and skin contact.[3]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial for safe handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | To prevent skin contact. Gloves must be inspected before use.[5] |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles.[1][5][6] | To protect eyes from dust particles or splashes. |
| Skin and Body | Laboratory coat.[7] | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated and exposure limits are exceeded.[6][8] | To prevent inhalation of the powdered compound. |
Always handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1][2][4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes risk and prevents the loss of valuable material.
Workflow for Handling this compound
Detailed Methodologies:
-
Receiving: Upon receipt, visually inspect the packaging for any signs of damage. Verify that the compound name, CAS number, and quantity match the order details.
-
Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] Some suppliers recommend freezer storage to maintain product quality.[8]
-
Weighing: When weighing the solid material, perform the task within a chemical fume hood or other ventilated enclosure to control airborne levels.[1][4] Use appropriate anti-static weighing tools. Avoid practices that generate dust.[6]
-
Solution Preparation: Add the solvent to the weighed solid material. Ensure the container is properly sealed and mixed to achieve full dissolution.
-
Spill Management:
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.[8]
-
Containment: All waste, including empty vials and contaminated consumables (e.g., gloves, wipes), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][8]
-
Disposal Route: The disposal of chemical waste must adhere to local, regional, and national regulations.[8] Do not dispose of this material into the sanitary sewer system.[1] Arrange for pickup and disposal by a licensed chemical waste management company.
While household disposal instructions for pharmaceuticals sometimes suggest mixing with unappealing substances like coffee grounds and discarding in the trash, this is not appropriate for a laboratory setting.[9][10] The best practice is always professional disposal through a certified hazardous waste handler.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pppmag.com [pppmag.com]
- 4. medline.com [medline.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
